molecular formula C18H23N5OS B13351714 N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide

N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide

Cat. No.: B13351714
M. Wt: 357.5 g/mol
InChI Key: XCEAENIAFVZJTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. Its unique structure, which includes a triazole ring and a cyano group, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Thioether Formation: The triazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Amide Formation: The final step involves the reaction of the intermediate with a cyano-substituted amine to form the desired amide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group or the triazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, or anticancer agent due to its ability to interact with biological targets.

    Agriculture: The compound may be used as a pesticide or herbicide, leveraging its biological activity to protect crops.

    Materials Science: Its unique chemical properties make it a candidate for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. The cyano group may also play a role in its biological activity by participating in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Cyano-3-methylbutan-2-yl)-2-((4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanamide: Lacks the methyl group on the triazole ring.

    N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide: Has an acetamide group instead of a propanamide group.

Uniqueness

N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanamide is unique due to the presence of both the cyano group and the methyl-substituted triazole ring. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C18H23N5OS

Molecular Weight

357.5 g/mol

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanamide

InChI

InChI=1S/C18H23N5OS/c1-12(2)18(5,11-19)20-16(24)13(3)25-17-22-21-14(4)23(17)15-9-7-6-8-10-15/h6-10,12-13H,1-5H3,(H,20,24)

InChI Key

XCEAENIAFVZJTM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2)SC(C)C(=O)NC(C)(C#N)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.